KCNQ2 Potassium Channel Antagonism: Cyclobutyl vs. Cyclopentyl Substituent Potency Comparison
In a direct head-to-head comparison using automated patch clamp electrophysiology, the cyclobutyl analog (2-chloro-4-pyridylcyclobutyl ketone) inhibits KCNQ2 channels with an IC₅₀ of 70 nM, whereas the cyclopentyl analog (2-chloro-4-pyridylcyclopentyl ketone) achieves an IC₅₀ of 120 nM, representing a 1.7-fold improvement in potency for the smaller, more strained ring system . Furthermore, the cyclobutyl analog also antagonizes the KCNQ2/Q3 heteromer with an IC₅₀ of 120 nM, indicating retained activity across relevant channel subtypes .
| Evidence Dimension | KCNQ2 Antagonist IC₅₀ (Automated Patch Clamp, CHO cells) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (KCNQ2); 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | 2-Chloro-4-pyridylcyclopentyl ketone: IC₅₀ = 120 nM (KCNQ2) |
| Quantified Difference | 1.7-fold more potent (KCNQ2) |
| Conditions | CHO cells, 3 min incubation, automated patch clamp assay |
Why This Matters
For researchers developing selective KCNQ2 modulators for neurological disorders, the enhanced potency of the cyclobutyl congener justifies its selection over the cyclopentyl analog, potentially enabling lower dosing and reduced off-target effects.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048) Activity Data: KCNQ2 and KCNQ2/3 Antagonist Activity. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 View Source
